2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid, also known as Cyclohexaneacetic acid, α,α-difluoro-1-hydroxy-, is a chemical compound with the molecular formula C8H12F2O3 . It is used in various applications, including as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Scientific Research Applications
Advanced Materials Synthesis
The research on perfluoro acetic acid derivatives for food contact materials indicates a focus on high-temperature polymerization processes to produce fluoropolymers with specific properties, suggesting that similar fluorinated compounds, like 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid, could be explored for their polymerization potential or as modifiers in polymer synthesis to enhance material properties such as chemical resistance or thermal stability Flavourings, 2010.
Catalytic Processes
The work on oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA) showcases the utility of catalyst optimization in synthesizing valuable chemicals from biomass. This suggests the potential for exploring fluorinated acids like this compound in catalysis, perhaps as catalysts or co-catalysts in similar green chemistry applications, enhancing yields or selectivity in biomass conversion processes X. Zuo et al., 2016.
Synthetic Methodologies
Research into Schiff base ligands derived from amino acids for metal complex formation underscores the importance of functionalized acids in synthesizing compounds with potential antioxidant or catalytic activities. This indicates that functionalized cyclohexylacetic acids, such as this compound, could be valuable in designing new ligands for metal coordination chemistry, with implications for catalysis or materials science M. Ikram et al., 2015.
Properties
IUPAC Name |
2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c9-8(10,6(11)12)7(13)4-2-1-3-5-7/h13H,1-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCOBYDZAQJLGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C(=O)O)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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